REACTION_CXSMILES
|
C([NH:3][C:4]([C:6]1[S:7][CH:8]=[CH:9][N:10]=1)=O)C.[CH2:11]([N:13](CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.O.[Cl:32]CCl>>[ClH:32].[NH2:3][CH2:4][C:6]1[S:7][CH:8]=[C:9]([C:11]#[N:13])[N:10]=1 |f:5.6|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(C)NC(=O)C=1SC=CN1
|
Name
|
|
Quantity
|
78.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
79.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
1190 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
524 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
ADDITION
|
Details
|
160 ml of 5-6 N isopropanolic HCl were added to the organic phase
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to the boil for 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred at 20-25° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to from −5 to 0° C. for 2.5 h
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Type
|
WASH
|
Details
|
It was washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.NCC=1SC=C(N1)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |